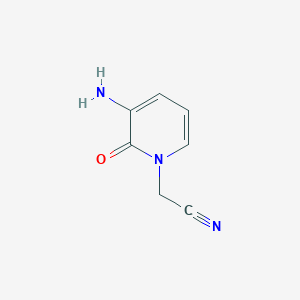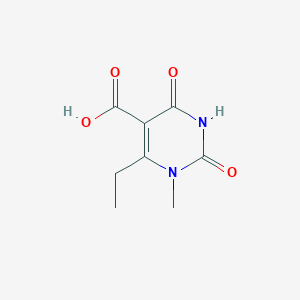![molecular formula C9H19NO B13183857 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is an organic compound with the molecular formula C₉H₁₉NO It is a cyclobutyl derivative, characterized by the presence of an aminomethyl group and a butan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutanone with formaldehyde and ammonia to introduce the aminomethyl group. Subsequent reduction and alkylation steps yield the desired butan-2-OL derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: A simpler cyclobutyl alcohol with similar structural features.
2-Aminomethylcyclobutanol: A compound with an aminomethyl group attached to the cyclobutyl ring.
Butan-2-OL: A straightforward butanol derivative without the cyclobutyl ring.
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is unique due to its combination of a cyclobutyl ring, aminomethyl group, and butan-2-OL moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)cyclobutyl]butan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-3-8(2,11)9(7-10)5-4-6-9/h11H,3-7,10H2,1-2H3 |
Clave InChI |
KVPXAGVTLGJEBN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1(CCC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)
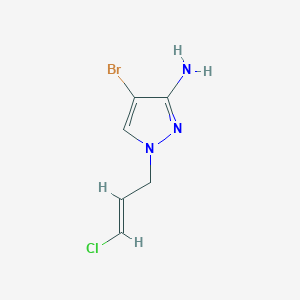
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)
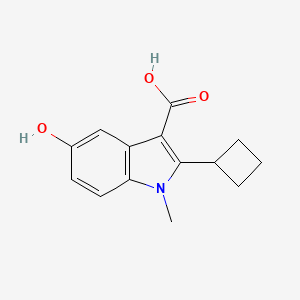
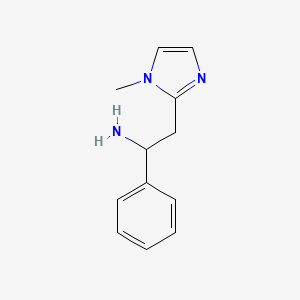
![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)
![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)
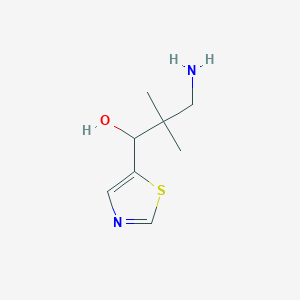
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)

methanol](/img/structure/B13183839.png)

